molecular formula C11H15NO3S B14001343 Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate

Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate

Cat. No.: B14001343
M. Wt: 241.31 g/mol
InChI Key: FYNSETGJBPYQSN-UHFFFAOYSA-N
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Description

Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylthio group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate typically involves multiple steps. One common method starts with the methylation of 4-amino-3-methoxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting methyl ester is then subjected to a nucleophilic substitution reaction with methylthiomethyl chloride to introduce the methylthio group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The methylthio group may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Amino-3-methoxybenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    Methyl 4-Amino-3-methoxy-5-ethylbenzoate: Contains an ethyl group instead of a methylthio group, leading to variations in its chemical behavior.

Uniqueness

Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

methyl 4-amino-3-methoxy-5-(methylsulfanylmethyl)benzoate

InChI

InChI=1S/C11H15NO3S/c1-14-9-5-7(11(13)15-2)4-8(6-16-3)10(9)12/h4-5H,6,12H2,1-3H3

InChI Key

FYNSETGJBPYQSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)CSC)C(=O)OC

Origin of Product

United States

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